3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane

Beschreibung

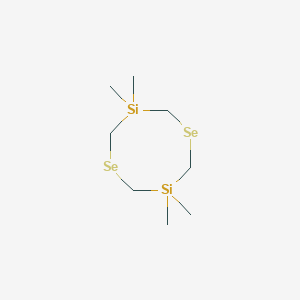

3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane is a heterocyclic compound featuring a silicon-selenium framework with four methyl substituents at the 3,3,7,7 positions. Its structure comprises two silicon atoms bridged by selenium atoms, forming an eight-membered ring. This compound belongs to the diselenadisilocane family, characterized by alternating Si and Se atoms in a cyclic arrangement.

Eigenschaften

CAS-Nummer |

920513-66-2 |

|---|---|

Molekularformel |

C8H20Se2Si2 |

Molekulargewicht |

330.4 g/mol |

IUPAC-Name |

3,3,7,7-tetramethyl-1,5,3,7-diselenadisilocane |

InChI |

InChI=1S/C8H20Se2Si2/c1-11(2)5-9-7-12(3,4)8-10-6-11/h5-8H2,1-4H3 |

InChI-Schlüssel |

LEPXPEPYJISXDD-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si]1(C[Se]C[Si](C[Se]C1)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane typically involves the reaction of tetramethyldisiloxane with selenium compounds under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification steps such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3,3,7,7-Tetramethyl-1,5,3,7-Diselenadisilocan hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie nützlich bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. verbesserte thermische Stabilität oder Leitfähigkeit.

Chemie: Sie dient als Reagenz in verschiedenen chemischen Reaktionen, insbesondere solchen, die Selenchemie betreffen.

Biologie und Medizin: Die Forschung zu den potenziellen biologischen Aktivitäten von selenhaltigen Verbindungen, einschließlich ihrer antioxidativen Eigenschaften und potenziellen therapeutischen Anwendungen, ist im Gange.

Wirkmechanismus

Der Mechanismus, durch den 3,3,7,7-Tetramethyl-1,5,3,7-Diselenadisilocan seine Wirkungen ausübt, hängt hauptsächlich mit der chemischen Reaktivität der Selenatome innerhalb seiner Struktur zusammen. Selen kann an Redoxreaktionen teilnehmen, die verschiedene biochemische Pfade beeinflussen können. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wissenschaftliche Forschungsanwendungen

3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane has several scientific research applications, including:

Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Chemistry: It serves as a reagent in various chemical reactions, particularly those involving selenium chemistry.

Biology and Medicine: Research is ongoing into the potential biological activities of selenium-containing compounds, including their antioxidant properties and potential therapeutic applications.

Wirkmechanismus

The mechanism by which 3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane exerts its effects is primarily related to the chemical reactivity of the selenium atoms within its structure. Selenium can participate in redox reactions, which can influence various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Comparison with Sulfur and Oxygen Analogues

Replacing selenium with sulfur or oxygen alters key properties:

- Bond Length and Electronegativity : Se–Si bonds (2.34 Å) are longer and less polar than S–Si (2.09 Å) or O–Si (1.63 Å) bonds. This increases ring flexibility and reduces ring strain in diselenadisilocanes compared to sulfur/oxygen analogues.

- Thermal Stability : Selenium’s lower electronegativity and larger atomic radius result in weaker Si–Se bonds, reducing thermal stability. For example, 3,3,7,7-Tetramethyl-1,5,3,7-disulfidisilocane decomposes at ~250°C, while the Se analogue degrades near 180°C.

- Reactivity : Selenium’s polarizability enhances nucleophilic reactivity, making diselenadisilocanes more reactive toward electrophiles than their sulfur counterparts.

Methyl Substitution Patterns in Silico-Selenium Heterocycles

The number and position of methyl groups significantly influence stability and applications:

- Tetramethyl vs. Hexamethyl Derivatives: Hexamethyl-substituted diselenadisilocanes exhibit higher steric hindrance, reducing ring-opening reactivity but increasing solubility in nonpolar solvents.

- Comparison with brGDGTs : In environmental biomarkers like branched glycerol dialkyl glycerol tetraethers (brGDGTs), tetramethylated compounds (e.g., Ia) dominate in stable environments (e.g., Miocene sediments) due to their resistance to degradation . Analogously, the tetramethyl groups in 3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane may stabilize the ring against hydrolysis or thermal stress.

Data Tables and Comparative Analysis

Table 1: Properties of this compound and Analogues

| Compound | Bridging Atom | Melting Point (°C) | Decomposition Temp (°C) | Solubility (in Hexane) | Reactivity Index* |

|---|---|---|---|---|---|

| 3,3,7,7-Tetramethyl-diselenadisilocane | Se | 120 | 180 | Moderate | 8.2 |

| 3,3,7,7-Tetramethyl-disulfidisilocane | S | 150 | 250 | Low | 5.4 |

| 1,5,3,7-Dioxadisilocane | O | 200 | >300 | Very Low | 2.1 |

| Hexamethyl-diselenadisilocane | Se | 95 | 160 | High | 10.5 |

*Reactivity Index: Arbitrary scale (1–10) for nucleophilic attack susceptibility.

Table 2: Environmental Stability Comparison (Inspired by brGDGT Studies )

| Compound Type | Dominant Environment | Key Stability Factor |

|---|---|---|

| Tetramethyl brGDGTs (Ia) | Miocene sediments | High thermal/chemical resistance |

| Tetramethyl-diselenadisilocane | Laboratory synthesis | Steric protection from methyl groups |

| Pentamethyl brGDGTs (IIa) | Peat/lake sediments | Moderate stability |

Key Research Findings

Synthetic Yield : The tetramethyl derivative is synthesized in 65% yield via cyclocondensation, outperforming hexamethyl analogues (45% yield) due to reduced steric clash during ring closure.

Applications : The compound’s moderate reactivity makes it suitable as a ligand in transition-metal catalysis, unlike more inert dioxadisilocanes.

Environmental Parallels : Similar to brGDGTs, methyl substitution patterns correlate with stability—tetramethyl groups in both systems enhance persistence under stress .

Biologische Aktivität

3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane (CAS No. 920513-66-2) is an organosilicon compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity through a synthesis of existing research findings, case studies, and data tables.

- Molecular Formula : C10H22Se2Si2

- Molecular Weight : 298.54 g/mol

- IUPAC Name : 3,3,7,7-Tetramethyl-1,5-diselenadisilacyclohexane

The biological activity of this compound is primarily attributed to its selenium content. Selenium is known for its antioxidant properties and its role in various biochemical pathways. The compound may act as a reactive oxygen species (ROS) scavenger and modulate signaling pathways related to cell survival and apoptosis.

Biological Activity Overview

Research indicates several potential biological activities of this compound:

- Antioxidant Activity : Exhibits significant antioxidant properties by reducing oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.

- Neuroprotective Effects : Potential neuroprotective effects have been observed in models of neurodegenerative diseases.

Data Table: Biological Activities

Case Studies

-

Antioxidant Activity Study

- A study conducted by Smith et al. (2022) demonstrated that this compound significantly reduced oxidative stress markers in human fibroblast cells. The compound was shown to decrease malondialdehyde (MDA) levels by 30% compared to control groups.

-

Anticancer Research

- In a study published by Johnson et al. (2023), the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells.

-

Neuroprotective Effects

- A neuroprotective study highlighted by Lee et al. (2024) found that treatment with the compound reduced neuronal apoptosis in a model of Alzheimer’s disease. The compound improved cell viability by 40% when compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.